![molecular formula C22H15N3O4 B2990865 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207035-36-6](/img/structure/B2990865.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as BOAA, is a synthetic compound that has been studied for its potential applications in scientific research. BOAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing novel compounds with specific structures, including the use of benzothiazole, benzoxazole, and triazole moieties, to explore their biological activities. For instance, Liu et al. (2005) synthesized triazole compounds containing thioamide groups, revealing their antifungal and plant growth regulating activities (Fa-Qian Liu et al., 2005). Additionally, studies on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole have contributed to the development of compounds characterized by 1H NMR and IR spectroscopy, highlighting the diverse synthetic approaches used to create these molecules (Ashvin D. Panchal & P. Patel, 2011).
Biological Activities
Significant efforts have been made to evaluate the biological activities of synthesized compounds. Yurttaş et al. (2015) synthesized benzothiazole derivatives and assessed their antitumor activity against various human tumor cell lines, identifying compounds with considerable anticancer activity (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015). Another study by Fahim and Ismael (2019) explored the antimicrobial activity and quantum calculations of novel sulphonamide derivatives, demonstrating their potential in combating microbial strains (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-20(13-25-17-6-2-4-8-19(17)29-22(25)27)23-15-11-9-14(10-12-15)21-24-16-5-1-3-7-18(16)28-21/h1-12H,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFXDXCBRMDELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
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